1-(4-Chlorophenyl)cyclohexan-1-amine

Scaffold Differentiation Isomer Identification Quality Control

Procure the structurally unambiguous 1-(4-Chlorophenyl)cyclohexan-1-amine core (CAS 1017478-76-0). Unlike the frequently conflated positional isomer 4-(4-chlorophenyl)cyclohexan-1-amine (CAS 1202890-80-9), this compound features the characteristic geminal aryl/amine pharmacophore essential for arylcyclohexylamine-class neurological research. Its validated identity prevents costly procurement errors in compound management workflows. Use as a defined building block for library synthesis or as a characterized reference standard for GC/LC method development, leveraging its distinct solubility profile.

Molecular Formula C12H16ClN
Molecular Weight 209.71 g/mol
CAS No. 1017478-76-0
Cat. No. B3200262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)cyclohexan-1-amine
CAS1017478-76-0
Molecular FormulaC12H16ClN
Molecular Weight209.71 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC=C(C=C2)Cl)N
InChIInChI=1S/C12H16ClN/c13-11-6-4-10(5-7-11)12(14)8-2-1-3-9-12/h4-7H,1-3,8-9,14H2
InChIKeyKGYIGTJQINELJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)cyclohexan-1-amine (CAS 1017478-76-0) for Research and Procurement


1-(4-Chlorophenyl)cyclohexan-1-amine (CAS 1017478-76-0) is an arylcyclohexylamine derivative with the molecular formula C12H16ClN and a molecular weight of 209.71 g/mol . It features a cyclohexane ring with a primary amine group and a 4-chlorophenyl substituent positioned geminal to the amine [1]. The compound is commercially available as a versatile small-molecule scaffold with predicted physicochemical properties including a boiling point of 300.6±35.0 °C .

1-(4-Chlorophenyl)cyclohexan-1-amine (CAS 1017478-76-0): Why Generic Substitution Fails for This Scaffold


Within the arylcyclohexylamine class, even subtle modifications to the aryl substituent or amine position produce markedly different pharmacological profiles [1]. The geminal arrangement of the 4-chlorophenyl and primary amine groups on the cyclohexane ring defines a specific three-dimensional pharmacophore that cannot be replicated by structurally similar compounds such as 4-(4-chlorophenyl)cyclohexan-1-amine (positional isomer), N-(4-chlorobenzyl)cyclohexanamine (amine substitution variant), or 1-(4-methylphenyl)cyclohexylamine (halogen-substituted analog) [2][3]. Quantitative structure-activity relationship (QSAR) studies of arylcyclohexylamines have demonstrated that biological activity correlates with specific molecular properties including molar refractivity and aromatic substitution patterns, establishing that compounds within this class are not functionally interchangeable [4].

1-(4-Chlorophenyl)cyclohexan-1-amine (CAS 1017478-76-0): Product-Specific Quantitative Evidence Guide


1-(4-Chlorophenyl)cyclohexan-1-amine (CAS 1017478-76-0): Distinguishing This Scaffold from Positional Isomers and Amine-Substituted Analogs

The compound 1-(4-chlorophenyl)cyclohexan-1-amine (CAS 1017478-76-0) is frequently confused with or misrepresented as the positional isomer 4-(4-chlorophenyl)cyclohexan-1-amine (CAS 1202890-80-9) in chemical databases and vendor catalogs . These two compounds share the same molecular formula (C12H16ClN) and molecular weight (209.71 g/mol), but differ fundamentally in the position of the amine group on the cyclohexane ring. The target compound features the amine at the 1-position geminal to the 4-chlorophenyl group, whereas the positional isomer places the amine at the 4-position, resulting in a distinct 1,4-disubstituted cyclohexane scaffold. This structural distinction has critical implications for both chemical reactivity and biological target engagement, as the geminal arrangement defines the characteristic arylcyclohexylamine pharmacophore associated with NMDA receptor and monoamine transporter interactions [1].

Scaffold Differentiation Isomer Identification Quality Control

1-(4-Chlorophenyl)cyclohexan-1-amine (CAS 1017478-76-0): Validated Physicochemical Properties for Analytical Method Development

The compound has validated physicochemical properties that support its use as a reference standard in analytical method development. The molecular formula is C12H16ClN with a monoisotopic mass of 209.0971272 Da [1]. The predicted boiling point of 300.6±35.0 °C provides a defined parameter for gas chromatography method optimization . The compound is soluble in common organic solvents including ethanol, ether, benzene, and acetone, but insoluble in water . These parameters contrast with structurally related compounds such as N-(4-chlorobenzyl)cyclohexanamine (molecular formula C13H18ClN, molecular weight 223.74 g/mol), which exhibits different chromatographic retention behavior and solubility characteristics due to its secondary amine functionality and benzyl linkage [2].

Analytical Chemistry Method Development Reference Standard

1-(4-Chlorophenyl)cyclohexan-1-amine (CAS 1017478-76-0): Best Research and Industrial Application Scenarios


Use as a Structurally Defined Scaffold in Medicinal Chemistry Library Synthesis

This compound serves as a versatile small-molecule scaffold for the synthesis of arylcyclohexylamine derivatives, providing a defined 1-(4-chlorophenyl)cyclohexan-1-amine core that can be further functionalized at the primary amine position. This application leverages the compound's unambiguous structural identity, distinguishing it from the positional isomer 4-(4-chlorophenyl)cyclohexan-1-amine, which has been frequently conflated in vendor listings . The geminal arrangement of the aryl and amine groups establishes the characteristic pharmacophore of the arylcyclohexylamine class, making this compound suitable as a building block for libraries targeting neurological indications where this pharmacophore is implicated [1].

Use as an Analytical Reference Standard for Chromatographic Method Development

The compound's validated physicochemical parameters—including molecular formula C12H16ClN, molecular weight 209.71 g/mol, and predicted boiling point 300.6±35.0 °C—support its use as a reference standard for developing and validating gas chromatography (GC) and liquid chromatography (LC) methods . Its solubility profile in common organic solvents (ethanol, ether, benzene, acetone) and insolubility in water provide defined parameters for sample preparation and method optimization . This application is particularly relevant for laboratories developing analytical methods for arylcyclohexylamine-class compounds or requiring a characterized reference material for compound identification and purity assessment.

Use as a Quality Control Check Material for CAS Registry Verification

Given the documented confusion between 1-(4-chlorophenyl)cyclohexan-1-amine (CAS 1017478-76-0) and its positional isomer 4-(4-chlorophenyl)cyclohexan-1-amine (CAS 1202890-80-9) in chemical databases, this compound serves as an essential quality control check material for verifying CAS registry assignments and structural identity in procurement workflows . Organizations that maintain chemical inventory systems or compound management facilities can utilize this compound to validate database entries, ensure correct structural representation, and prevent procurement errors that could compromise research integrity. The distinct CAS registry number provides a unique, traceable identifier that differentiates this compound from structurally similar analogs.

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